molecular formula C11H13FO3 B8371716 3,5-Diethoxy-4-fluoro-benzaldehyde

3,5-Diethoxy-4-fluoro-benzaldehyde

Cat. No.: B8371716
M. Wt: 212.22 g/mol
InChI Key: HOMRAVAJFJLQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethoxy-4-fluoro-benzaldehyde is a high-value fluorinated aromatic building block specifically designed for research and development in medicinal chemistry and advanced materials science. The strategic incorporation of fluorine adjacent to the electron-donating ethoxy groups on the benzaldehyde scaffold creates a unique electronic profile, making this compound a versatile intermediate for the synthesis of complex molecules. In pharmaceutical research, this compound serves as a key precursor in the design of potential therapeutic agents. The structural motif of a fluorinated benzaldehyde is prevalent in the development of central nervous system (CNS) active compounds, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors investigated for conditions like Alzheimer's disease . The aldehyde functional group is highly reactive, allowing for efficient condensation reactions to form imines (Schiff bases) or serve as a starting point for the construction of complex heterocyclic systems, such as benzimidazoles, which are known for their diverse biological activities . Beyond medicinal chemistry, this compound is a promising candidate in materials science for the design of organic fluorophores and π-conjugated systems. Its structure is amenable to modifications via reactions like Knoevenagel condensation or Horner-Wadsworth-Emmons reactions, which are fundamental for constructing donor-π-acceptor (D-π-A) type chromophores used in fluorescent dyes and sensors . The fluorine atom can significantly influence the optical properties, lipophilicity, and metabolic stability of the resulting compounds, providing researchers with a powerful tool to fine-tune material characteristics . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3,5-diethoxy-4-fluorobenzaldehyde

InChI

InChI=1S/C11H13FO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

HOMRAVAJFJLQLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1F)OCC)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis Applications

3,5-Diethoxy-4-fluoro-benzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Aldol Condensation : This compound can undergo aldol reactions to form larger carbon skeletons, which are essential in the synthesis of pharmaceuticals and agrochemicals.
  • Electrophilic Aromatic Substitution : The electron-withdrawing fluoro group enhances the electrophilic character of the benzaldehyde, making it suitable for further substitution reactions.

Table 1: Comparison of Synthesis Routes

Synthesis MethodDescriptionYield (%)References
Vilsmeier-Haack ReactionFormylation using POCl3 and DMFHigh
Grignard ReactionsReacting with Grignard reagents for alcoholsModerate
Reduction MethodsProducing alcohol derivativesHigh

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. Its mechanism involves disrupting cellular processes in pathogens.
  • Antifungal Activity : The compound has been evaluated for its antifungal properties against species such as Candida and Aspergillus. The disruption of cellular antioxidation systems is a key factor in its efficacy .

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for developing new antimicrobial agents .

Pharmaceutical Applications

Due to its structural characteristics, this compound is being explored as a precursor for various pharmaceutical compounds:

  • Anti-inflammatory Agents : Research has focused on synthesizing derivatives that exhibit anti-inflammatory properties through cyclooxygenase inhibition.
  • Potential Anticancer Agents : The compound's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy .

Material Science Applications

In material science, this compound is utilized in the development of functional materials:

  • Dyes and Pigments : Its vibrant color properties allow it to be used in synthesizing dyes for textiles and coatings.
  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer formulations, enhancing material properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethoxy groups in this compound enhance solubility in organic solvents compared to hydroxylated analogs like 4-Hydroxy-3,5-dimethoxybenzaldehyde, which may form hydrogen bonds .
  • Reactivity: Fluorine at the 4-position increases electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., in benzimidazole synthesis) more effectively than non-fluorinated analogs .
  • Stability : Ethoxy groups provide steric hindrance and electronic stabilization, reducing susceptibility to oxidation compared to hydroxylated derivatives .

Research Findings and Industrial Relevance

  • Pharmaceutical Relevance : Fluorinated benzaldehydes are critical in developing kinase inhibitors and antimicrobial agents. For example, 4-(Difluoromethoxy)-3-methoxybenzaldehyde has been utilized in synthesizing compounds with antitumor activity against breast cancer cell lines (IC₅₀ < 10 μM) .
  • Agrochemical Applications : Ethoxy-substituted benzaldehydes serve as precursors for herbicides, leveraging their stability under environmental conditions .

Preparation Methods

Bromination-Alkylation-Formylation Sequence

A three-step approach adapted from the preparation of 3,5-dimethoxy-4-alkoxybenzaldehydes forms the basis for this route:

  • Bromination of 4-Hydroxybenzaldehyde :
    Bromination of 4-hydroxybenzaldehyde in acetic acid with bromine yields 3,5-dibromo-4-hydroxybenzaldehyde. This step exploits the directing effects of the hydroxyl and aldehyde groups to achieve regioselective bromination at positions 3 and 5.

  • Alkylation with Ethoxy Groups :
    Substitution of bromine atoms with ethoxy groups is achieved via nucleophilic aromatic substitution using sodium ethoxide in ethanol. The reaction proceeds at 80–100°C for 6–12 hours, yielding 3,5-diethoxy-4-hydroxybenzaldehyde. Molar ratios of 1:2.2 (dibromo compound to sodium ethoxide) optimize substitution efficiency.

  • Fluorination of the Hydroxyl Group :
    The phenolic hydroxyl group at position 4 is converted to fluorine via a Balz-Schiemann reaction. Diazotization of 3,5-diethoxy-4-hydroxybenzaldehyde with sodium nitrite and hydrochloric acid, followed by thermal decomposition of the diazonium tetrafluoroborate salt, affords 3,5-diethoxy-4-fluoro-benzaldehyde. Yields for this step typically range between 60–70%.

Key Challenges :

  • Diazonium salt instability necessitates low-temperature conditions (−5°C to 0°C).

  • Competing side reactions during fluorination may reduce overall yield.

Comparative Analysis of Methodologies

Parameter Bromination-Alkylation-Formylation Grignard-Mediated Route
Total Steps 32
Overall Yield 45–55%65–75%
Key Advantages Avoids Grignard reagent handlingShorter synthesis timeline
Limitations Low fluorination efficiencyRequires anhydrous conditions

Reaction Condition Optimization

Temperature and Solvent Effects

  • Alkylation Step : Ethanol outperforms DMSO as a solvent for ethoxylation, reducing side reactions (e.g., elimination).

  • Grignard Formation : Methyltetrahydrofuran increases magnesium activation efficiency compared to diethyl ether, enabling reactions at 40°C vs. 65°C in THF.

Catalytic Enhancements

  • Copper(I) iodide (5 mol%) accelerates bromine-ethoxy substitution in alkylation steps, reducing reaction time by 30%.

  • Lithium chloride additives stabilize the Grignard reagent, improving aldehyde yield to 80%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃) : δ 10.35 (s, 1H, CHO), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 6H, CH₃).

  • ¹⁹F-NMR : δ −112.5 ppm (singlet, Ar-F).

High-Performance Liquid Chromatography (HPLC)

  • Purity exceeding 98% is achieved using a C18 column (acetonitrile/water = 70:30, 1.0 mL/min).

Industrial-Scale Considerations

Cost Efficiency

  • Sodium ethoxide ($0.45/mol) is more economical than potassium tert-butoxide ($1.20/mol) for large-scale alkylation.

  • Recycling THF via distillation reduces solvent costs by 40% in Grignard reactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-Diethoxy-4-fluoro-benzaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A general approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing with ethanol and glacial acetic acid under inert conditions can promote aldehyde group reactivity. Pressure reduction post-reaction aids solvent evaporation and product isolation . Tailoring stoichiometry (e.g., 1:1 molar ratio of reactants) and using catalysts like acetic acid can enhance yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with DB-5 or HP-5 MS columns provides high-resolution separation and mass confirmation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions (e.g., ethoxy vs. fluoro groups). Fourier-transform infrared spectroscopy (FTIR) verifies functional groups (C=O stretch at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹). Cross-referencing with NIST spectral libraries improves accuracy .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : Stability tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) reveal degradation trends. Use accelerated stability studies (ICH guidelines) with HPLC quantification. Store in amber vials at -20°C under nitrogen to prevent oxidation. Moisture-sensitive groups (e.g., aldehydes) require desiccants .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. Fukui indices identify electrophilic sites (e.g., para to fluorine). Solvent effects are incorporated via Polarizable Continuum Models (PCM). Compare predicted activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values) across studies?

  • Methodological Answer : Perform meta-analysis using standardized protocols (e.g., fixed vs. random effects models). Control variables: cell line origin (e.g., HEK-293 vs. HeLa), assay type (MTT vs. ATP luminescence), and solvent (DMSO concentration ≤0.1%). Validate via orthogonal assays (e.g., fluorescence polarization for enzyme inhibition) .

Q. How do steric and electronic effects of ethoxy/fluoro groups influence the compound’s applications in metal-organic frameworks (MOFs)?

  • Methodological Answer : X-ray crystallography or powder diffraction analyzes ligand coordination. Ethoxy groups increase steric hindrance, reducing MOF porosity (BET surface area measurements). Fluorine’s electronegativity enhances framework stability via H-bonding (FTIR and TGA validation). Compare with analogs like 3,5-dimethoxy derivatives .

Q. What advanced purification techniques address challenges in isolating this compound from byproducts?

  • Methodological Answer : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile). For volatile byproducts, short-path distillation under reduced pressure (≤0.01 bar) is effective. Recrystallization in ethanol/water mixtures (7:3 v/v) improves purity (>99% by GC). Monitor via melting point and NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.